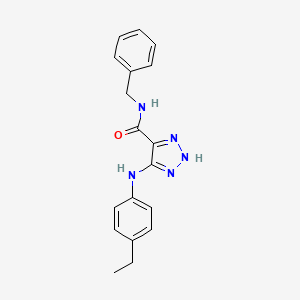
Oseltamivir-d3 EP impurity C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oseltamivir-d3 EP impurity C is a deuterated compound of Oseltamivir EP impurity C. It is used as a reference standard in pharmaceutical research and development. The compound is a derivative of oseltamivir, which is an antiviral medication used to treat and prevent influenza. The deuterated form, Oseltamivir-d3, contains three deuterium atoms, which makes it useful in various analytical applications, including mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oseltamivir-d3 EP impurity C involves the incorporation of deuterium atoms into the oseltamivir impurity C molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is optimized to minimize the cost and maximize the efficiency of deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions
Oseltamivir-d3 EP impurity C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different oxides, while reduction may yield various reduced forms of the compound.
Scientific Research Applications
Oseltamivir-d3 EP impurity C has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of oseltamivir impurities.
Biology: Employed in biological studies to understand the metabolism and degradation of oseltamivir.
Medicine: Utilized in pharmaceutical research to develop and validate analytical methods for oseltamivir and its impurities.
Industry: Applied in quality control and regulatory compliance to ensure the purity and safety of oseltamivir products.
Mechanism of Action
The mechanism of action of Oseltamivir-d3 EP impurity C is related to its role as a reference standard. It does not have a direct therapeutic effect but is used to study the behavior and characteristics of oseltamivir and its impurities. The deuterium atoms in the compound provide a unique signature that can be detected using mass spectrometry, allowing researchers to track and quantify the compound in various samples.
Comparison with Similar Compounds
Oseltamivir-d3 EP impurity C is unique due to the presence of deuterium atoms, which distinguishes it from other oseltamivir impurities. Similar compounds include:
- Oseltamivir EP impurity A
- Oseltamivir EP impurity B
- Oseltamivir EP impurity D
- Oseltamivir EP impurity E
These compounds differ in their chemical structure and properties, but all serve as reference standards in pharmaceutical research. The deuterated form, Oseltamivir-d3, offers advantages in analytical applications due to its distinct mass spectrometric signature.
Properties
Molecular Formula |
C14H24N2O4 |
|---|---|
Molecular Weight |
287.37 g/mol |
IUPAC Name |
(3S,4R,5R)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13-/m1/s1/i3D3 |
InChI Key |
NENPYTRHICXVCS-NOERLKHWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@@H](CC(=C[C@@H]1OC(CC)CC)C(=O)O)N |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-((3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B14108057.png)
![6-Hexyl-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14108058.png)
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B14108077.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B14108081.png)

![N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B14108085.png)
![9-(4-bromo-2-fluorophenyl)-3-(2-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B14108086.png)



![9-(4-ethylphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108111.png)



